molecular formula C13H18FNO3 B2426939 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol CAS No. 170876-53-6

1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B2426939
CAS No.: 170876-53-6
M. Wt: 255.289
InChI Key: UMBOJHVHJVOETI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound that features a fluorophenoxy group and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the morpholine ring imparts unique chemical properties that make it a valuable subject for research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 4-fluorophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to these targets, while the morpholine ring can modulate the compound’s solubility and stability. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-fluorophenoxy)-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15/h1-4,12,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBOJHVHJVOETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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